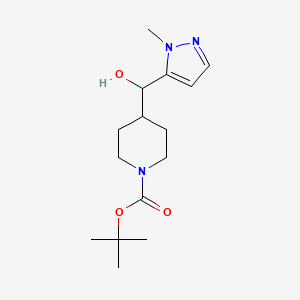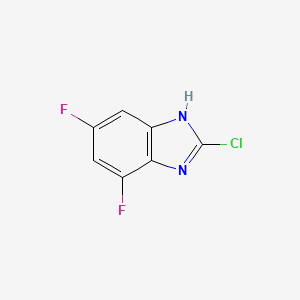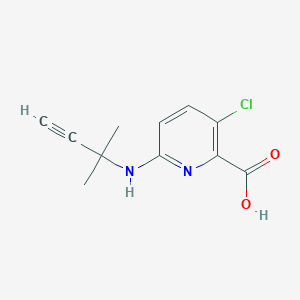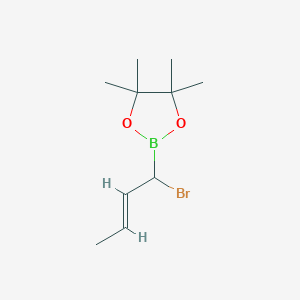![molecular formula C13H22ClNO B13547186 Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
Spiro[adamantane-2,3'-morpholine]hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[adamantane-2,3’-morpholine]hydrochloride: is a compound that has garnered interest in the scientific community due to its unique structural and chemical properties It is characterized by a spiro linkage between an adamantane moiety and a morpholine ring, with a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[adamantane-2,3’-morpholine]hydrochloride typically involves the reaction of adamantane derivatives with morpholine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the spiro linkage formation. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Spiro[adamantane-2,3’-morpholine]hydrochloride may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product yield. Purification steps such as crystallization or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[adamantane-2,3’-morpholine]hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Spiro[adamantane-2,3’-morpholine]hydrochloride is used as a building block in organic synthesis due to its stable spiro structure. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a molecular probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying biochemical pathways.
Medicine: The compound is being investigated for its potential therapeutic applications. Its stability and ability to form hydrogen bonds make it a candidate for drug development, particularly in designing molecules that can cross biological membranes.
Industry: In the industrial sector, Spiro[adamantane-2,3’-morpholine]hydrochloride is used in the development of advanced materials. Its incorporation into polymers can enhance the mechanical properties and thermal stability of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds:
- Spiro[cyclohexane-1,3’-morpholine]hydrochloride
- Spiro[adamantane-2,3’-piperidine]hydrochloride
- Spiro[adamantane-2,3’-pyrrolidine]hydrochloride
Comparison: Compared to these similar compounds, Spiro[adamantane-2,3’-morpholine]hydrochloride is unique due to the presence of the morpholine ring, which provides additional hydrogen bonding capabilities. This feature enhances its interaction with biological targets, making it more versatile in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H22ClNO |
|---|---|
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
spiro[adamantane-2,3'-morpholine];hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Clave InChI |
FABQIDUWSCVCFM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl-lambda6-sulfanone](/img/structure/B13547119.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)


